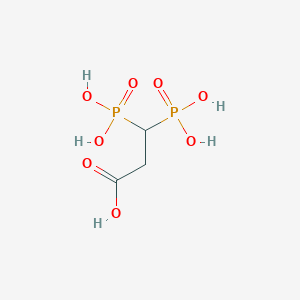

3,3-Diphosphonopropanoic acid

Description

Contextualization within Phosphonate (B1237965) Chemistry and its Broader Research Landscape

Phosphonates are a class of organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. They are structural analogues of phosphates but often exhibit greater stability towards hydrolysis. frontiersin.org Within this family, 3,3-diphosphonopropanoic acid is classified as a geminal bisphosphonate, meaning it possesses two phosphonate groups attached to the same carbon atom. This structural feature is central to its chemical behavior and the research interest it attracts.

The broader field of phosphonate chemistry is vast, with applications ranging from industrial water treatment and corrosion inhibition to the development of pharmaceuticals. atamankimya.comdtic.mil Phosphonates are recognized for their ability to chelate metal ions, a property that is also prominent in this compound. cymitquimica.com In medicinal chemistry, phosphonates serve as bioisosteres of carboxylates and are investigated as enzyme inhibitors and bone-targeting agents. frontiersin.org The research on this compound is situated within this larger context, exploring its specific potential in areas such as materials science and biomedical applications.

Foundational Research Hypotheses and Scientific Inquiries Pertaining to this compound

Initial scientific interest in this compound and related compounds has been driven by several key hypotheses:

Chelating and Complexing Abilities: A primary area of investigation revolves around its capacity to form stable complexes with various metal ions. This has led to its exploration as a component in radiopharmaceutical kits, specifically for labeling with technetium-99m for bone scintigraphy. google.comgoogle.com The hypothesis is that the diphosphonate moiety provides a strong binding site for the metallic radionuclide.

Surface Modification and Biocompatibility: Researchers have hypothesized that this compound can be used to modify the surfaces of materials, such as magnesium-based implants. The inquiry focuses on whether such coatings can enhance biocompatibility and improve corrosion resistance.

Role as a Building Block: The molecule is also viewed as a versatile building block in organic synthesis. Scientific inquiries in this area aim to utilize its functional groups—the carboxylic acid and the two phosphonic acid groups—to construct more complex molecules with desired properties.

Current Scientific Challenges and Unaddressed Research Gaps in this compound Studies

Despite the progress made, several challenges and research gaps remain in the study of this compound:

Synthetic Methodologies: While methods for its synthesis exist, such as the reaction of acrylonitrile (B1666552) with phosphorous acid followed by hydrolysis, there is a continuous need for more efficient, cost-effective, and scalable synthetic routes. Some proposed methods are deemed expensive due to the cost of starting materials and the number of reaction steps involved. google.com

Comprehensive Biological Evaluation: Although its potential in bone-related applications has been explored, a thorough understanding of its interactions with various biological systems is still lacking. Further research is needed to fully elucidate its mechanism of action and potential as an enzyme inhibitor. cymitquimica.com

Exploration of Novel Applications: The full application potential of this compound is likely yet to be realized. There is a research gap in exploring its use in emerging fields such as nanotechnology for the functionalization of nanoparticles for drug delivery systems. Additionally, its potential roles in agriculture as a plant growth regulator or stress response mediator are areas that warrant further investigation.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃H₈O₇P₂ |

| Molecular Weight | 218.04 g/mol |

| Appearance | Crystalline substance |

| Solubility | Water-soluble |

| Acidity (pKa) | ~2-3 for phosphonate groups |

This table presents general properties and may vary based on specific experimental conditions.

Comparative Analysis with Related Compounds

| Compound | Key Structural Difference from 3,3-DPPA | Impact on Properties |

| 3-(Dimethoxyphosphoryl)propanoic acid | One esterified phosphonate group at C3. | Lower water solubility, higher lipophilicity. |

| DL-2-Amino-3-phosphonopropionic acid | A single phosphonate group at C3 and an amino group at C2. | Different biological activity profile due to the amino group. |

| 2,3-Diphosphonooxypropanoic acid | Phosphono groups are attached via oxygen atoms (phosphate esters). cymitquimica.com | Different chemical stability and reactivity. |

This table provides a simplified comparison for illustrative purposes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-diphosphonopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O8P2/c4-2(5)1-3(12(6,7)8)13(9,10)11/h3H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODCLGCOHHTLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(P(=O)(O)O)P(=O)(O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501931 | |

| Record name | 3,3-Diphosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4775-92-2 | |

| Record name | 3,3-Diphosphonopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 3,3 Diphosphonopropanoic Acid

Established Synthetic Pathways for Diphosphonates and Their Adaptability to 3,3-Diphosphonopropanoic Acid

The synthesis of diphosphonates, including this compound, is often achieved by adapting well-established phosphonylation reactions. These methods focus on the formation of one or more C-P bonds on a single carbon atom.

Classical Phosphonylation Reactions and Modifications

Classical methods for forming C-P bonds are the cornerstone of diphosphonate synthesis. One of the most fundamental reactions is the Michaelis-Arbuzov reaction , which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). rsc.orgrwth-aachen.de While traditionally used for monophosphonates, this reaction can be adapted for diphosphonates. A plausible route to this compound esters could involve the reaction of a dihalo-propanoic acid ester with a trialkyl phosphite. The reaction proceeds through a phosphonium (B103445) salt intermediate which then rearranges to the more stable phosphonate. rsc.org

Another key reaction is the Michael Addition of H-phosphonates to α,β-unsaturated compounds. rsc.org The synthesis of this compound esters can be envisioned through the addition of a dialkyl phosphite to an acrylic acid derivative. mdpi.comacs.org This reaction is often base-catalyzed and provides a direct route to the carbon skeleton. rsc.org The effectiveness of this reaction can be highly dependent on the nature of the Michael acceptor and the reaction conditions. rsc.org

The Pudovik reaction , which is the base-catalyzed addition of dialkyl phosphites to carbonyl compounds, is another relevant classical method, although more commonly used for α-hydroxyphosphonates. researchgate.net

A widely used method for the synthesis of 1-hydroxy-1,1-bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and phosphorus trichloride (B1173362) (PCl₃) or other phosphorus halides, followed by hydrolysis. acs.orgnih.gov Adapting this to propanoic acid would likely yield 1-hydroxy-1,1-diphosphonoethane rather than the target compound. However, variations of this approach using different starting materials could potentially be explored.

The final step in many of these syntheses is the hydrolysis of the phosphonate esters to the corresponding phosphonic acids. This is typically achieved by treatment with a strong acid, such as concentrated hydrochloric acid, under reflux conditions. nih.govgoogle.comnih.gov

Table 1: Overview of Classical Phosphonylation Reactions

| Reaction Name | Reactants | Product Type | Potential Adaptability for this compound |

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Phosphonate | Reaction of a dihalo-propanoate ester with trialkyl phosphite. |

| Michael Addition | Dialkyl phosphite + α,β-Unsaturated compound | β-Phosphonyl compound | Addition of dialkyl phosphite to an acrylic acid derivative. |

| Pudovik Reaction | Dialkyl phosphite + Carbonyl compound | α-Hydroxyphosphonate | Less direct, but variations may be applicable. |

| Carboxylic Acid + PCl₃/H₃PO₃ | Carboxylic acid + Phosphorus reagents | 1-Hydroxy-1,1-bisphosphonate | Adaptations would be needed to avoid the 1-hydroxy group. |

Multi-Component Reactions for Carbon-Phosphorus Bond Formation

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like diphosphonates in a single step, which aligns with the principles of green chemistry by reducing waste and improving atom economy. nih.govsciencedaily.com The Kabachnik-Fields reaction is a prominent example of an MCR for the synthesis of α-aminophosphonates, involving the condensation of a carbonyl compound, an amine, and a dialkyl phosphite. sciencedaily.com While this reaction classically yields aminophosphonates, modifications could potentially be explored to generate the diphosphonate structure.

A one-pot synthesis of N-bisphosphonates can be achieved through a three-component reaction of amines, triethyl orthoformate, and diethyl phosphite. nih.gov This demonstrates the utility of MCRs in forming multiple C-P bonds in a single operation. Although this specific example leads to N-substituted bisphosphonates, the underlying principles of bringing multiple reactants together in one pot could be adapted for the synthesis of this compound.

Stereoselective Synthesis of this compound and Its Chiral Analogs

The stereoselective synthesis of phosphonates is of significant interest, particularly for their applications in medicinal chemistry where chirality can greatly influence biological activity. acs.org Asymmetric synthesis of C-chiral phosphonates can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials. researchgate.net

For diphosphonates, creating chiral centers with high stereocontrol is a synthetic challenge. One strategy involves the Abramov reaction , which is the addition of a phosphite to a carbonyl compound. The stereoselective synthesis of diphosphonate analogues of 4-hydroxyglutamic acid has been achieved using an Abramov reaction of chiral diethyl (R)- and (S)-1-(N-Boc-amino)-3-oxopropylphosphonates with diethyl phosphite. nih.gov This approach allows for the separation of diastereoisomers and subsequent hydrolysis to the enantiomerically pure phosphonic acids. nih.gov A similar strategy could potentially be adapted to create chiral analogs of this compound.

Lewis acid-mediated stereoselective hydrophosphonylation of α-benzyloxy aldehydes has also been shown to produce β-dioxygenated phosphonates with good stereocontrol. acs.org This highlights the potential of using chiral Lewis acids to catalyze the formation of C-P bonds in a stereoselective manner.

Novel Synthetic Strategies and High-Yielding Protocols for this compound Production

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and high-yielding methods for the production of phosphonates.

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. The use of enzymes in organophosphorus chemistry is a growing field. researchgate.netucsb.edu Enzymes such as phosphotransferases are known to catalyze the transfer of phosphoryl groups with high chemo-, regio-, and enantioselectivity. researchgate.net

While specific enzymes for the direct synthesis of this compound are not well-documented, the broader field of biocatalytic C-P bond formation is an active area of research. For instance, genome mining has revealed new biosynthetic pathways for phosphonic acid natural products, such as the transamination of phosphonopyruvate (B1221233) to phosphonoalanine. nih.gov Such discoveries expand the toolbox of biocatalysts that could potentially be engineered for the synthesis of novel phosphonates.

Chemo-enzymatic synthesis, which combines chemical and enzymatic steps, is another promising approach. nih.govmdpi.com For example, a racemic mixture of a phosphonate ester could be synthesized chemically, followed by an enzymatic resolution to isolate the desired stereoisomer. researchgate.net Organophosphate hydrolases are enzymes that have been studied for their ability to hydrolyze organophosphates and could potentially be engineered to act on specific phosphonate esters. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. sciencedaily.comuef.fi In the context of this compound synthesis, this can involve the use of greener solvents, catalysts, and energy sources. rsc.orgresearchgate.net

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. researchgate.net Microwave irradiation has been successfully applied to various phosphonate syntheses, including the Kabachnik-Fields reaction and Michaelis-Arbuzov reaction. google.comuef.fi The application of microwave heating to the synthesis of this compound could offer a more efficient and sustainable route. nih.gov

The use of environmentally benign catalysts and solvent-free conditions are other key aspects of green phosphonate chemistry. sciencedaily.comresearchgate.net For instance, some Kabachnik-Fields reactions can be performed without a catalyst or in water as a solvent. sciencedaily.com The development of solid-supported catalysts can also facilitate easier separation and recycling, further reducing waste.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Diphosphonates

| Feature | Conventional Methods | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |

| Catalysts | Stoichiometric reagents, harsh acids/bases | Recyclable catalysts, organocatalysts, biocatalysts |

| Reaction Time | Often several hours to days | Can be reduced to minutes |

| Waste Generation | Can produce significant byproducts and waste | Aims for higher atom economy and reduced waste |

Derivatization Strategies for Functionalizing this compound

The trifunctional nature of this compound, possessing both a carboxylic acid group and two phosphonic acid moieties, allows for a variety of derivatization strategies to selectively modify its structure and properties. These modifications can be targeted at either the carboxyl or the phosphonyl groups.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid functionality is a versatile handle for a range of chemical transformations. Standard coupling reactions can be employed to form esters and amides.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents.

Amide Formation: Amide derivatives can be synthesized through the reaction of the carboxylic acid with a primary or secondary amine. This coupling is typically facilitated by activating agents such as carbodiimides (e.g., DCC) or other peptide coupling reagents. khanacademy.orgyoutube.comlibretexts.orgnih.gov

Derivatization of the Phosphonic Acid Groups:

The two phosphonic acid groups also offer opportunities for derivatization, primarily through esterification.

Phosphonate Ester Formation: The phosphonic acids can be converted to their corresponding esters by reaction with alcohols under appropriate conditions.

Silylation: The phosphonic acid groups can be silylated, for example, by reaction with a silylating agent. This can serve as a protective group strategy during other chemical transformations on the molecule.

The following table outlines potential derivatization strategies for this compound.

| Functional Group | Derivatization Reaction | Reagents | Resulting Derivative | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Carboxylate Ester | researchgate.net |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC) | Carboxamide | khanacademy.orgyoutube.comlibretexts.orgnih.gov |

| Phosphonic Acid | Esterification | Alcohol | Phosphonate Ester | |

| Phosphonic Acid | Silylation | Silylating Agent | Silyl Phosphonate |

Advanced Spectroscopic and Structural Characterization of 3,3 Diphosphonopropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,3-Diphosphonopropanoic acid in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, it is possible to map the complete atomic framework and deduce conformational preferences.

The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectra of this compound provide distinct signals corresponding to each unique nuclear environment within the molecule. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is modulated by the presence of electronegative oxygen atoms and phosphorus centers.

¹H NMR: The proton spectrum is expected to show two distinct signals corresponding to the methylene (B1212753) (-CH₂-) and methine (-CH) groups of the propanoic acid backbone. The protons on the carbon adjacent to the carboxyl group (C2) would appear as a triplet, while the proton on the carbon bearing the two phosphono groups (C3) would appear as a triplet of triplets due to coupling with both the C2 protons and the two phosphorus atoms.

¹³C NMR: The carbon spectrum will display three signals for the three carbon atoms of the propanoic acid chain. The carboxyl carbon (C1) is expected at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbon atom bonded to the two phosphono groups (C3) will exhibit a significant downfield shift and will appear as a triplet due to one-bond coupling with the two phosphorus nuclei. The methylene carbon (C2) will appear at the most upfield position.

³¹P NMR: Due to the molecular symmetry, the two phosphonic acid groups are chemically equivalent. Therefore, the proton-decoupled ³¹P NMR spectrum is expected to show a single resonance. wikipedia.org The chemical shift is characteristic of alkyl diphosphonate compounds. In a proton-coupled spectrum, this signal would be split by the neighboring protons on C3 and C2.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a standard (TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P). Coupling constants (J) are given in Hz.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H2 (CH₂) | 2.8 - 3.2 | Triplet | ³JHH = 7-8 |

| ¹H | H3 (CH) | 3.5 - 4.0 | Triplet of Triplets | ³JHH = 7-8, ²JHP = 15-20 |

| ¹³C | C1 (COOH) | 170 - 175 | Singlet | - |

| ¹³C | C2 (CH₂) | 35 - 45 | Triplet | ²JCP ≈ 5 |

| ¹³C | C3 (CH) | 45 - 55 | Triplet | ¹JCP = 130-150 |

| ³¹P | P3 (-PO₃H₂) | 15 - 25 | Singlet (decoupled) | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the proton signals for H2 and H3, confirming their scalar coupling and verifying the -CH₂-CH- connectivity of the propanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It would show a cross-peak connecting the H2 signal to the C2 signal and another connecting the H3 signal to the C3 signal, unambiguously assigning these pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound include:

H2 protons to the carboxyl carbon (C1) and the phosphonate-bearing carbon (C3).

H3 proton to the carboxyl carbon (C1) and the methylene carbon (C2).

Both H2 and H3 protons to the phosphorus atoms (¹H-³¹P HMBC), confirming the position of the phosphonate (B1237965) groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space. For a small, flexible molecule like this compound, NOESY can provide insights into preferred solution-state conformations by showing through-space correlations between H2 and H3 protons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₃H₈O₇P₂), the exact mass can be calculated and compared to the experimental value to confirm its identity.

Table 2: Calculated Exact Masses of this compound and its Common Adducts

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M] | C₃H₈O₇P₂ | 217.9694 |

| [M+H]⁺ | C₃H₉O₇P₂⁺ | 218.9772 |

| [M+Na]⁺ | C₃H₈O₇P₂Na⁺ | 240.9591 |

| [M-H]⁻ | C₃H₇O₇P₂⁻ | 216.9616 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through characteristic losses of small neutral molecules associated with its functional groups.

A plausible fragmentation pathway in negative ion mode ([M-H]⁻) could involve:

Initial loss of a water molecule (H₂O) from a phosphonic acid group.

Subsequent loss of the elements of phosphorous acid (HPO₂) or phosphoric acid (H₃PO₃).

Decarboxylation, leading to the loss of carbon dioxide (CO₂).

Cleavage of the C-P bonds, leading to fragments containing one or both phosphorus atoms.

Table 3: Plausible MS/MS Fragment Ions for [M-H]⁻ of this compound

| Proposed Fragment (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 198.9510 | H₂O | C₃H₅O₆P₂⁻ |

| 172.9721 | CO₂ + H | C₂H₆O₅P₂⁻ |

| 152.9559 | H₃PO₃ | C₃H₄O₄P⁻ |

| 136.9927 | HPO₂ + CO₂ | C₂H₅O₃P₂⁻ |

| 96.9586 | C₃H₅O₄P | H₂O₃P⁻ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these methods excellent for structural confirmation. docbrown.info

The spectrum of this compound is expected to be dominated by features from the carboxyl and phosphonic acid groups.

O-H Stretching: A very broad absorption in the IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretching of both the carboxylic and phosphonic acid groups.

C=O Stretching: A strong, sharp band between 1700 and 1740 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

P=O Stretching: A strong absorption band, typically found in the 1150-1250 cm⁻¹ region, is characteristic of the P=O double bond in the phosphonic acid groups.

P-O and C-P Stretching: Vibrations corresponding to P-O single bonds are expected in the 950-1100 cm⁻¹ region, while the C-P stretching vibration typically appears as a weaker band in the 650-800 cm⁻¹ range. nih.gov

C-H Stretching and Bending: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, while bending modes (scissoring, wagging) are found in the 1300-1470 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 2500 - 3300 | ν(O-H) | Carboxylic & Phosphonic Acid | Strong, Broad | Weak |

| 2850 - 2960 | ν(C-H) | -CH₂-, -CH- | Medium | Medium |

| 1700 - 1740 | ν(C=O) | Carboxylic Acid | Strong | Medium |

| 1300 - 1470 | δ(C-H) | -CH₂-, -CH- | Medium | Medium |

| 1150 - 1250 | ν(P=O) | Phosphonic Acid | Strong | Medium |

| 950 - 1100 | ν(P-O) | Phosphonic Acid | Strong | Strong |

| 650 - 800 | ν(C-P) | Alkylphosphonate | Medium-Weak | Strong |

(ν = stretching; δ = bending)

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. rigaku.com Furthermore, it reveals the intricate details of how individual molecules pack together to form the crystal lattice, governed by various intermolecular forces. researchgate.net

For a compound such as this compound, an X-ray crystallographic analysis would yield critical insights into its molecular architecture. The analysis would begin with the growth of a high-quality single crystal, which is then exposed to a monochromatic X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and mathematically analyzed to generate a three-dimensional electron density map of the unit cell, from which the atomic positions can be determined. nih.govazom.com

The primary findings from such a study would include:

Molecular Conformation: The precise spatial arrangement of the propanoic acid backbone and the two phosphono groups. This would resolve the torsion angles around the C-C and C-P bonds, defining the molecule's preferred shape in the solid state.

Intermolecular Interactions: Given the presence of a carboxylic acid group and two phosphonic acid groups, extensive hydrogen bonding is expected to be the dominant force in the crystal packing. X-ray crystallography would precisely map this hydrogen-bonding network, identifying donor-acceptor distances and angles. These interactions are crucial in dictating the physical properties of the solid material.

Crystallographic Parameters: The analysis provides fundamental data about the crystal system, space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. fiveable.me

While no experimental crystal structure for this compound is publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₃H₈O₇P₂ |

| Formula Weight | 206.03 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 5.91 |

| c (Å) | 13.45 |

| β (°) | 105.3 |

| Volume (ų) | 657.8 |

| Z (molecules/unit cell) | 4 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Hypothetical Value |

|---|---|

| P-C (Å) | 1.82 |

| P=O (Å) | 1.50 |

| P-OH (Å) | 1.55 |

| C-C (Å) | 1.53 |

| O-P-O (°) | 114.5 |

| C-P-C (°) | 105.0 |

Note: The data presented in the tables above is hypothetical and serves only to illustrate the typical results of an X-ray crystallography experiment. It is not based on experimental measurements of this compound.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Enantiomeric Forms

Chiroptical spectroscopy encompasses a group of techniques that investigate the interaction of polarized light with chiral molecules—molecules that are non-superimposable on their mirror images. photophysics.com The primary methods, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of a molecule. nih.gov

The this compound molecule itself is achiral, as it possesses a plane of symmetry passing through the C1-C2-C3 backbone. Therefore, it would not exhibit any CD or ORD signal. However, if a chiral center were introduced into the molecule (for instance, through substitution at the C2 position), the resulting enantiomers could be distinguished and their absolute stereochemistry assigned using these techniques.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com A plot of this difference versus wavelength results in a CD spectrum. Enantiomers, by definition, interact with circularly polarized light in an equal but opposite manner, leading to CD spectra that are mirror images of each other. creative-biostructure.com The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. chemistnotes.com

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org Similar to CD, the ORD curves for a pair of enantiomers are mirror images.

For a hypothetical chiral derivative, such as (R)- and (S)-2-bromo-3,3-diphosphonopropanoic acid, the absolute configuration could be determined by comparing the experimental CD spectrum with a spectrum predicted by quantum chemical calculations for one of the enantiomers (e.g., the R-form). daneshyari.com A match between the experimental and calculated spectra would allow for an unambiguous assignment of the absolute stereochemistry.

The figure below illustrates the hypothetical mirror-image CD spectra that would be expected for the enantiomers of a chiral phosphonopropanoic acid derivative.

Hypothetical CD Spectra of Enantiomers

A hypothetical CD spectrum for the (R) and (S) enantiomers of a chiral derivative would show distinct Cotton effects. For example, the (R)-enantiomer might exhibit a positive Cotton effect at a specific wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.

| Wavelength (nm) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| 210 | +15000 | -15000 |

| 220 | +5000 | -5000 |

| 230 | 0 | 0 |

| 240 | -3000 | +3000 |

Note: The data presented for chiroptical spectroscopy is based on a hypothetical chiral derivative of this compound for illustrative purposes. The parent compound is achiral and would not produce a CD or ORD spectrum.

Molecular Interactions and Mechanistic Biochemical Pathways of 3,3 Diphosphonopropanoic Acid

Ligand-Target Recognition and Binding Kinetics

The interaction of small molecules with biological targets is fundamental to their mechanism of action. For 3,3-Diphosphonopropanoic acid, a molecule possessing both phosphonate (B1237965) and carboxylate functional groups, these interactions are expected to be multifaceted, involving a combination of electrostatic forces, hydrogen bonding, and coordination with metal ions within protein active sites.

A quantitative understanding of the binding affinity, typically expressed as the dissociation constant (Kd), is crucial for characterizing the strength of the interaction between a ligand and its target. While specific experimental data on the binding affinities of this compound with particular biological targets are not extensively available in the public domain, the principles of molecular recognition suggest that its negatively charged phosphonate and carboxylate groups would facilitate strong interactions with positively charged residues, such as arginine and lysine, in a protein's binding pocket.

The binding affinity is influenced by both enthalpic and entropic factors. The formation of strong ionic bonds and hydrogen bonds would contribute favorably to the enthalpy of binding, while the displacement of water molecules from the binding site would lead to an increase in entropy, further stabilizing the ligand-target complex.

Table 1: Potential Molecular Interactions Contributing to the Binding Affinity of this compound

| Type of Interaction | Functional Group on this compound | Potential Interacting Partner on a Biological Target |

|---|---|---|

| Ionic Bonding | Phosphonate groups, Carboxylate group | Positively charged amino acid residues (e.g., Arginine, Lysine, Histidine) |

| Hydrogen Bonding | Oxygen atoms of phosphonate and carboxylate groups | Hydrogen bond donors on the target (e.g., amide groups in the peptide backbone, side chains of Serine, Threonine, Tyrosine) |

The binding site for this compound on a target protein would likely be a well-defined pocket with a complementary electrostatic and steric environment. The two phosphonate groups and the carboxylate group provide multiple points of attachment, allowing for a specific orientation of the molecule within the binding site.

The binding mode would be dictated by the spatial arrangement of the interacting residues in the target protein. It is conceivable that this compound could act as a bridging ligand, simultaneously interacting with multiple residues or with a metal ion and adjacent amino acids. The flexible propane chain allows for some conformational adaptability, which could facilitate an induced-fit mechanism of binding. Computational modeling techniques, such as molecular docking, could provide valuable insights into the plausible binding modes of this compound with various targets.

Chelation Chemistry of this compound with Metal Ions

Phosphonates are well-recognized for their strong metal-chelating properties. scispace.com this compound, with its two phosphonate groups and one carboxylate group, is a potent chelating agent capable of forming stable complexes with a wide range of metal ions. scispace.com

The stoichiometry of the metal complexes formed by this compound can vary depending on the metal ion, its concentration, and the pH of the solution. Common stoichiometries include 1:1 and 1:2 metal-to-ligand ratios. The stability of these complexes is quantified by their stability constants (also known as formation constants), which are equilibrium constants for the formation of the complex in solution. eijppr.com

Table 2: Stability Constants (log K) for Metal Complexes of HEDP (a related phosphonate) with Divalent Metal Ions

| Metal Ion | log K₁ |

|---|---|

| Cu²⁺ | 11.4 |

| Ni²⁺ | 7.5 |

| Zn²⁺ | 8.0 |

| Co²⁺ | 7.0 |

| Ca²⁺ | 4.5 |

| Mg²⁺ | 4.0 |

Note: These values are for HEDP and are provided for illustrative purposes to indicate the general range of stability constants for diphosphonate complexes. The actual values for this compound may differ.

The chelation capacity of this compound is highly dependent on the pH of the solution. The phosphonate and carboxylate groups are acidic and can exist in protonated or deprotonated forms depending on the pH.

At low pH, the functional groups are fully protonated, and their ability to coordinate with metal ions is significantly reduced. As the pH increases, the carboxylate and then the phosphonate groups deprotonate, increasing the negative charge on the molecule and enhancing its chelating ability. The optimal pH for the chelation of a specific metal ion will depend on the pKa values of the ligand's functional groups and the hydrolysis constant of the metal ion.

Table 3: Predominant Species of this compound at Different pH Ranges

| pH Range | Predominant Species | Chelation Capacity |

|---|---|---|

| < 2 | Fully protonated | Low |

| 2 - 7 | Partially deprotonated | Moderate |

The selectivity of this compound for different metal ions is governed by several factors, including:

Ionic Radius and Charge: The size and charge of the metal ion influence how well it fits into the chelation cavity formed by the ligand and the strength of the electrostatic interactions.

Coordination Geometry: Different metal ions have different preferences for coordination geometry (e.g., octahedral, tetrahedral). The flexibility of the this compound molecule allows it to adapt to some extent, but it will show a preference for metal ions that match its inherent conformational possibilities.

Hard and Soft Acid-Base (HSAB) Theory: According to the HSAB principle, hard acids (metal ions with high charge density) prefer to bind to hard bases (ligands with donor atoms of high electronegativity, like oxygen). Since the donor atoms in this compound are all oxygens (a hard base), it is expected to show a higher affinity for hard and borderline metal ions.

This selectivity allows for the potential use of this compound in applications where the sequestration of specific metal ions is desired. For instance, it would be expected to have a high affinity for trivalent metal ions like Fe³⁺ and Al³⁺, as well as for divalent transition metal ions like Cu²⁺ and Zn²⁺.

Table 4: Predicted Relative Affinity of this compound for Different Classes of Metal Ions

| Class of Metal Ion | Examples | Predicted Affinity | Rationale |

|---|---|---|---|

| Alkaline Earth Metals | Ca²⁺, Mg²⁺ | Moderate | Hard acids, but with lower charge density. |

| Transition Metals | Cu²⁺, Zn²⁺, Fe³⁺ | High | Borderline to hard acids with higher charge density and favorable coordination geometries. |

| Lanthanides | La³⁺, Ce³⁺ | High | Hard acids with high charge density. |

Enzyme Modulation and Inhibition Mechanisms

While specific enzymatic targets for this compound have not been extensively documented, the broader class of phosphonates is known to interact with a variety of enzymes, particularly those involved in phosphate (B84403) metabolism.

Identification of Target Enzymes and Isoforms

Specific enzymes and their isoforms that are targeted by this compound are not clearly identified in the available research. Generally, phosphonates can act as analogues of natural phosphate or carboxylate substrates, leading them to target enzymes such as phosphatases, kinases, and various synthases. The identification of precise targets would require dedicated screening and proteomic studies.

Elucidation of Inhibition Type (Competitive, Non-Competitive, Uncompetitive, Mixed) and Kinetic Parameters

The precise type of enzyme inhibition and the associated kinetic parameters for this compound are not specifically reported. Enzyme inhibition can be classified into several types based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex uobaghdad.edu.iqresearchgate.netkhanacademy.org.

Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration khanacademy.orgyoutube.com.

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity without preventing substrate binding. In this case, the maximum reaction rate (Vmax) is lowered, but the Michaelis constant (Km) may remain unchanged uobaghdad.edu.iqkhanacademy.org.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing uobaghdad.edu.iqkhanacademy.org.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax uobaghdad.edu.iq.

Without experimental data, the inhibition type for this compound remains speculative. A comprehensive kinetic analysis involving varying concentrations of both the substrate and the inhibitor would be necessary to determine these parameters nih.gov.

Below is a general representation of how kinetic parameters are affected by different types of reversible inhibitors.

| Inhibition Type | Effect on Vmax | Effect on Km |

|---|---|---|

| Competitive | Unchanged | Increased |

| Non-Competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

| Mixed | Decreased | Variable (Increased or Decreased) |

Allosteric Regulation and Conformational Changes Induced by this compound

There is no specific evidence to suggest that this compound acts as an allosteric regulator. Allosteric regulation involves a molecule binding to a site on the enzyme other than the active site, inducing a conformational change that alters the enzyme's activity nih.govmdpi.comnih.gov. This change in the protein's three-dimensional structure can either enhance or inhibit its function nih.govnih.govresearchgate.net. While many enzymes are subject to allosteric regulation, whether this compound can induce such changes in specific protein targets has not been experimentally demonstrated.

Interaction with Biominerals and Mineralized Matrices (Hydroxyapatite, Calcium Phosphates)

The interaction of phosphonates with calcium phosphate minerals like hydroxyapatite is a well-established phenomenon, crucial in fields like biomineralization and materials science.

Adsorption Mechanisms and Surface Energetics

Specific studies detailing the adsorption mechanism and surface energetics of this compound on hydroxyapatite are not available. Generally, the adsorption of molecules onto calcium phosphate surfaces can be described by models such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed substance to its concentration in the solution mdpi.com. The Langmuir model often applies to monolayer adsorption on a homogeneous surface, whereas the Freundlich model is better suited for heterogeneous surfaces mdpi.com.

The mechanism for phosphonate adsorption on hydroxyapatite typically involves a strong chemical interaction (chemisorption) where the phosphonate groups chelate calcium ions on the mineral surface nih.gov. This can be an ion-exchange process, where phosphonate groups replace phosphate or hydroxyl groups at the hydroxyapatite surface nih.govnih.gov. The strength of this interaction is influenced by factors such as pH, ionic strength, and the specific surface area of the mineral mdpi.com.

Influence on Crystal Growth and Dissolution Processes

The specific influence of this compound on the crystal growth and dissolution of hydroxyapatite has not been reported. However, phosphonates are well-known inhibitors of calcium phosphate crystallization nih.govugr.es. They can adsorb onto active growth sites on the crystal surface, such as kinks and steps, thereby blocking the addition of further ions and inhibiting crystal growth ugr.essemineral.es. This can lead to changes in crystal morphology ugr.essemineral.es.

Conversely, this strong surface binding can also inhibit the dissolution of existing crystals by stabilizing the surface against acid attack or ion leaching nih.gov. The effectiveness of a phosphonate in inhibiting crystallization or dissolution often depends on its molecular structure, including the number and arrangement of the phosphonate groups ugr.es. Some studies have shown that periods of mild dissolution can paradoxically enable the growth of more ordered crystals by removing disordered surface layers nih.gov. The presence of various ions and biomolecules can significantly influence these processes nih.gov.

Pre Clinical Investigational Models and Molecular Pathway Analysis

Ex Vivo and In Vivo Non-Human Biological Model Studies for Mechanistic Validation:There is no information available on the use of any animal or ex vivo models to study the mechanistic properties of 3,3-Diphosphonopropanoic acid.

Therefore, it is not possible to provide the requested article with scientifically accurate and detailed research findings for "this compound" based on the current body of scientific literature.

Evaluation of Tissue Distribution and Accumulation in Specific Organs

The biodistribution of this compound is a critical component of its preclinical evaluation, providing insights into its potential sites of action and accumulation. In investigational models, the assessment of tissue distribution involves the administration of the compound to animal subjects, followed by the collection of various tissues at predetermined time points. The concentration of the compound in these tissues is then quantified to understand its dissemination throughout the body.

In a representative preclinical study, the distribution of a compound is often examined in key organs and tissues. Following administration, tissue samples from the brain, heart, kidneys, liver, lungs, spleen, and muscle are typically harvested. Analysis of these samples allows for the determination of the concentration of the compound in each specific organ. This data is crucial for understanding which tissues are exposed to the highest concentrations of the compound and for how long.

The results of such studies can be summarized to highlight the relative accumulation in different organs. For instance, a hypothetical distribution profile for a compound might show the highest concentrations in the kidneys and liver, suggesting these organs are significantly involved in its metabolism and excretion. frontiersin.org Conversely, lower concentrations in the brain tissue could indicate limited ability to cross the blood-brain barrier.

Table 1: Illustrative Tissue Distribution of a Compound in a Preclinical Model

| Tissue | Mean Concentration (ng/g) | Standard Deviation (ng/g) |

| Brain | 25.3 | 5.8 |

| Heart | 150.7 | 22.1 |

| Kidneys | 1250.2 | 189.5 |

| Liver | 875.9 | 98.3 |

| Lungs | 450.1 | 65.7 |

| Spleen | 320.5 | 45.2 |

| Muscle | 85.6 | 12.9 |

| Note: The data presented in this table is for illustrative purposes to demonstrate the type of data generated in tissue distribution studies and does not represent actual findings for this compound. |

Analysis of Molecular and Cellular Responses in Animal Tissues

The investigation into the molecular and cellular responses to this compound in animal tissues is fundamental to elucidating its mechanism of action. These studies aim to identify the specific biochemical pathways and cellular processes that are modulated by the compound. Techniques such as gene expression analysis, proteomics, and immunohistochemistry are often employed to observe these changes at a molecular level.

In preclinical models, tissues from treated animals are analyzed to detect alterations in protein expression and signaling pathways. For example, a study might reveal a significant change in the phosphorylation status of key signaling proteins or an upregulation of genes involved in a particular metabolic pathway. These findings provide direct evidence of the compound's engagement with its molecular targets.

A summary of hypothetical molecular responses could indicate, for instance, a dose-dependent increase in the expression of a specific enzyme in liver tissue, or a decrease in inflammatory markers in brain tissue. Such data points to the potential therapeutic effects of the compound.

Table 2: Example of Cellular Responses to a Compound in a Preclinical Model

| Tissue | Biomarker | Change in Expression | p-value |

| Liver | Enzyme X | + 2.5-fold | <0.01 |

| Brain | Inflammatory Cytokine Y | - 1.8-fold | <0.05 |

| Kidney | Transporter Protein Z | + 1.5-fold | <0.05 |

| Note: This table contains hypothetical data to illustrate the nature of cellular response analysis and is not based on experimental results for this compound. |

Identification of Potential Biomarkers of Activity in Pre-clinical Models

The identification of biomarkers is a crucial step in the preclinical development of any compound, including this compound. Biomarkers are measurable indicators of a biological state or condition and can be used to monitor the pharmacological activity of a compound. nih.gov In preclinical models, potential biomarkers can be identified by correlating molecular and cellular changes with the compound's effects.

The process of biomarker discovery often involves comprehensive screening of various biological molecules, including proteins, lipids, and metabolites, in tissues and bodily fluids. nih.gov For instance, a preclinical study might identify a specific protein in the blood whose levels consistently change following administration of the compound. This protein could then serve as a potential biomarker to track the compound's activity in subsequent studies.

Potential biomarkers can be categorized based on their intended use, such as target engagement biomarkers, which confirm the compound is interacting with its intended molecular target, or pharmacodynamic biomarkers, which indicate the physiological response to the compound. nih.gov

Table 3: Potential Preclinical Biomarkers for a Therapeutic Compound

| Biomarker Type | Potential Biomarker | Tissue/Fluid | Utility |

| Target Engagement | Phosphorylated Protein A | Target Tissue | Confirms interaction with the intended molecular target |

| Pharmacodynamic | Enzyme B Activity | Plasma | Measures the physiological effect of the compound |

| Efficacy | Metabolite C Level | Urine | Correlates with the therapeutic outcome |

| Note: The biomarkers listed in this table are illustrative examples and are not specific to this compound. |

Analytical and Bioanalytical Methodologies for 3,3 Diphosphonopropanoic Acid

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone of phosphonate (B1237965) analysis, providing the necessary separation from complex matrix components prior to detection and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and polar compounds like diphosphonates. However, due to their structural properties, direct analysis by conventional reversed-phase HPLC with UV detection is often ineffective. nih.gov To overcome these limitations, several specialized HPLC-based approaches have been developed.

Ion-Pair Chromatography: This is a widely used technique for enhancing the retention of highly polar, ionic compounds like diphosphonates on nonpolar stationary phases. nih.govresearchgate.net The method involves adding an ion-pairing agent, such as cetyltrimethylammonium bromide or n-amylamine, to the mobile phase. nih.govkyushu-u.ac.jp This agent forms a neutral ion-pair with the charged analyte, which can then be retained and separated on a reversed-phase column (e.g., C18). kyushu-u.ac.jp The retention behavior is highly dependent on the pH of the mobile phase, which influences the ionization state of the phosphonic acid groups. kyushu-u.ac.jp

Detection Systems for HPLC:

Post-column Derivatization: Since many phosphonates lack a native chromophore, post-column derivatization is employed to render them detectable. For amino-containing diphosphonates, reaction with reagents like o-phthalaldehyde (B127526) and mercaptoethanol (OPA-MERC) yields highly fluorescent products, enabling sensitive fluorescence detection. nih.gov

Complexation: Another strategy involves forming a complex that can be detected by UV-Vis spectrophotometry. For instance, phosphonates can be complexed with iron(III) post-column, and the resulting complex can be detected at specific wavelengths.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative separation mode that is well-suited for very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Zwitterionic HILIC columns have been successfully used for the separation of bisphosphonates, offering a different selectivity compared to reversed-phase methods. mdpi.com

Table 1: Example HPLC Conditions for Diphosphonate Analysis This interactive table summarizes typical parameters used in HPLC methods for related diphosphonate compounds.

Parameter Method 1 (Ion-Pair) Method 2 (HILIC) Analyte Class Amino-diphosphonates Nitrogen-containing bisphosphonates Column Polymeric Stationary Phase ZIC®-pHILIC (zwitterionic) Mobile Phase Aqueous buffer with 0.01 M cetyltrimethylammonium bromide Acetonitrile/Ammonium acetate (B1210297) buffer Detection Fluorescence (with OPA-MERC post-column derivatization) Diode-Array Detection (DAD) Reference thermofisher.com nih.gov

Direct analysis of phosphonic acids such as 3,3-Diphosphonopropanoic acid by Gas Chromatography (GC) is generally not feasible. osti.govTheir high polarity and low volatility prevent them from being efficiently volatilized in the GC inlet and transported through the column. Therefore, a chemical derivatization step is mandatory to convert the polar phosphonic acid groups into more volatile and thermally stable esters. osti.govnih.gov Common derivatization strategies for phosphonic acids include:

Silylation: This is one of the most common methods, involving the reaction of the phosphonic acid with a silylating agent to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. osti.govnih.govReagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. nih.govoup.comThe reaction is typically carried out by heating the sample with the reagent in an appropriate solvent. oup.com* Methylation: This involves converting the phosphonic acids into their methyl esters. osti.govnih.govReagents like diazomethane (B1218177) or, more safely, trimethylsilyldiazomethane (B103560) (TMSCHN2) and trimethyloxonium (B1219515) tetrafluoroborate (B81430) can be used for this purpose. osti.govnih.govMethylation can effectively reduce the polarity and increase the volatility of the analytes for GC analysis. osti.gov* Benzylation: Reagents like p-methoxybenzyl trichloroacetimidate (B1259523) can be used to form benzyl (B1604629) esters of phosphonic acids, which are amenable to GC-MS analysis. researchgate.net Following derivatization, the resulting volatile compounds can be separated on a standard nonpolar or medium-polarity GC column (e.g., DB-5MS) and detected using a mass spectrometer (MS) or a phosphorus-sensitive detector. oup.comcdc.govThe optimization of derivatization conditions—including reaction time, temperature, and solvent—is critical for achieving complete and reproducible conversion of the analyte. oup.comresearchgate.net

Ion Chromatography (IC) is a powerful and widely adopted technique for the determination of phosphonates and other ionic species in aqueous samples. thermofisher.comresearchgate.netThe separation is typically achieved using high-capacity anion-exchange columns. lcms.cznih.gov In this technique, a liquid mobile phase, usually a hydroxide (B78521) or carbonate/bicarbonate eluent, is used to separate analytes based on their interaction with the ion-exchange stationary phase. researchgate.netFor phosphonates, gradient elution with potassium hydroxide (KOH) generated electrolytically is common, as it allows for the separation of a wide range of anions with varying charges and affinities. researchgate.netlcms.cz Following separation, a suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of conductivity detection for the analyte ions. thermofisher.comIC is particularly useful for analyzing samples with high ionic strength, although sample pretreatment like ion-exclusion chromatography may be needed for highly concentrated acid matrices to separate the strong acid anions from the weak acid matrix. cloudfront.netnih.govThe technique is robust and can be readily coupled to more advanced detectors like mass spectrometry for enhanced selectivity. lcms.cz

Table 2: Typical Ion Chromatography Systems for Phosphonate AnalysisAdvanced Mass Spectrometric Techniques for Quantitative Analysis in Complex Matrices

Mass spectrometry (MS) has become an indispensable tool for the analysis of phosphonates, offering unparalleled sensitivity and selectivity, especially when analyzing complex biological or environmental samples. It is typically used as a detector following a chromatographic separation.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for trace-level quantification of phosphonates due to its high selectivity and sensitivity. nih.govresearchgate.netThe technique couples the separation power of HPLC or IC with the specific detection capabilities of a triple quadrupole mass spectrometer.

A significant challenge in LC-MS analysis of phosphonates is their poor ionization efficiency in electrospray ionization (ESI), the most common MS interface. To address this, several strategies are employed:

Derivatization: Similar to GC analysis, derivatization can greatly enhance MS sensitivity. Methylation of phosphonates using reagents like trimethylsilyldiazomethane (TMSCHN2) has been shown to increase sensitivity by two to three orders of magnitude compared to the direct analysis of the underivatized compounds. nih.govDerivatization with diazomethane has also been used to enable sensitive and selective quantitation of bisphosphonates in biological fluids like serum and urine. nih.gov* Ion-Pairing Agents: The use of specific ion-pairing reagents can improve chromatographic retention on reversed-phase columns and enhance ESI response.

IC-MS/MS: The combination of ion chromatography with tandem mass spectrometry provides a robust method for quantifying phosphonates in high-ionic-strength matrices. lcms.cznih.govThe IC system separates the phosphonates, and an eluent suppressor makes the mobile phase compatible with the ESI source of the mass spectrometer. lcms.czDetection is typically performed in negative ion mode using selected reaction monitoring (SRM) for maximum selectivity and sensitivity. lcms.cz

Table 3: Example LC-MS/MS Parameters for Phosphonate Analysis This interactive table details typical mass spectrometry conditions for the analysis of related phosphonates.

Parameter IC-MS/MS Method for HEDP Derivatization-LC-MS/MS Method Ionization Source Electrospray Ionization (ESI) Electrospray Ionization (ESI) Polarity Negative Ion Mode Positive Ion Mode (after derivatization) Detection Mode Selected Reaction Monitoring (SRM) Multiple Reaction Monitoring (MRM) Precursor Ion [M-H]⁻ (HEDP) m/z 205 N/A (Analyzes derivative) Product Ions (HEDP) m/z 79, 97 Dependent on derivative structure Reference nih.gov [9, 14, 16]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique that offers exceptional sensitivity for the detection of phosphorus. nih.govWhen coupled with a chromatographic separation technique like IC (IC-ICP-MS), it becomes a powerful tool for the speciation and quantification of phosphorus-containing compounds like this compound. ives-openscience.euresearchgate.netresearchgate.net The key advantage of ICP-MS as a detector for phosphonates is its specificity for phosphorus. The chromatographically separated compounds are introduced into a high-temperature argon plasma, which atomizes and ionizes all molecules. The mass spectrometer then detects the phosphorus ions. This element-specific detection is largely immune to interferences from the sample matrix that can plague molecular mass spectrometry techniques like ESI-MS. researchgate.net Phosphorus is typically monitored at a mass-to-charge ratio (m/z) of 31. nih.govHowever, this can be subject to polyatomic interferences from ions such as ¹⁵N¹⁶O⁺ and ¹⁴N¹⁶O¹H⁺. nih.govAn alternative and often preferred approach is to monitor the molecular ion PO⁺ at m/z 47, which is less affected by interferences and provides high sensitivity. researchgate.netresearchgate.netThe IC-ICP-MS technique can achieve very low detection limits, often below 0.1 µg/L for individual phosphonate compounds in environmental water samples. researchgate.netresearchgate.net

Table 4: Performance of IC-ICP-MS for Phosphonate AnalysisTable of Mentioned Compounds

Electrochemical Detection Methods and Biosensor Development

While specific electrochemical detection methods and biosensors developed exclusively for this compound are not extensively documented in publicly available literature, the principles of these analytical techniques can be understood by examining research on structurally similar compounds, such as 3-phosphonopropionic acid. These methods offer high sensitivity and the potential for rapid, on-site analysis.

Electrochemical detection relies on the measurement of electrical signals generated from a chemical reaction involving the analyte of interest. Common techniques include amperometry, voltammetry, and potentiometry. For a compound like this compound, its phosphonate groups could be the target for electrochemical recognition, either directly or through derivatization.

Biosensors represent a specialized application of these detection principles, incorporating a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) to achieve high specificity. The interaction between the analyte and the biological component produces a measurable signal, which is then transduced into an electrical output.

A notable example of a biosensor utilizing a related compound is the development of an immunosensor for the detection of Interleukin-1α. In this application, 3-phosphonopropionic acid was employed to modify an electrode surface, creating a platform for the covalent attachment of antibodies. This demonstrates the utility of phosphonopropanoic acid derivatives in creating stable and functional biosensor interfaces. The general architecture of such a biosensor involves the immobilization of a capture molecule that specifically binds to the target analyte. This binding event alters the electrochemical properties of the electrode surface, which can be monitored using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV).

The development of a biosensor for this compound would likely follow a similar strategy. An antibody or a synthetic receptor with high affinity for the diphosphonate moiety could be immobilized on an electrode. The binding of this compound would then induce a change in the electrochemical signal, proportional to its concentration.

Method Validation for Specificity, Sensitivity, Accuracy, and Precision

Specificity

Specificity, or selectivity, is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present. a3p.org For this compound, this would involve demonstrating that the method's response is not affected by structurally related compounds, potential impurities, or matrix components. a3p.org This is typically achieved by analyzing blank samples, placebo formulations, and samples spiked with potential interferents. a3p.org

Sensitivity

Sensitivity of an analytical method is often described by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is typically determined by analyzing a sample of known concentration (a reference material) and comparing the measured value to the certified value. researchgate.net Another approach is to perform recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. europa.eu According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. europa.eu

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ofnisystems.com It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is considered at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision). europa.eu

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. a3p.org

Reproducibility: Precision between different laboratories (inter-laboratory precision). a3p.org

The following interactive tables illustrate how data for these validation parameters would be presented.

Table 1: Illustrative Data for Accuracy Assessment

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Mean Recovery (%) |

| 80 | 79.2 | 81.1 | 80.5 | 100.2 |

| 100 | 99.5 | 100.8 | 98.9 | 99.7 |

| 120 | 118.9 | 121.3 | 120.1 | 100.1 |

Table 2: Illustrative Data for Precision Assessment (Repeatability)

| Concentration (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | Standard Deviation | RSD (%) |

| 100 | 100.2 | 99.8 | 100.5 | 99.5 | 100.1 | 100.3 | 100.07 | 0.36 | 0.36 |

Structure Activity Relationship Sar and Computational Chemistry Studies

Systematic Modification and Design of 3,3-Diphosphonopropanoic Acid Analogs

The systematic modification of a lead compound is a cornerstone of drug discovery. By synthesizing and evaluating a series of related analogs, researchers can deduce which molecular features are essential for biological activity.

The design of analogs of this compound involves modifying its core structure to probe interactions with biological targets. Synthetic strategies are directed toward creating diversity in three main areas: the position of substituents, the stereochemistry of chiral centers, and the nature of the functional groups.

Positional Analogs: The carbon backbone of the propanoic acid scaffold can be altered. For instance, analogs like 2,2-diphosphonopropanoic acid or 1,1-diphosphonopropanoic acid could be synthesized to investigate the importance of the relative positioning of the two phosphonate (B1237965) groups and the carboxyl group for target binding.

Stereoisomeric Analogs: Introduction of a chiral center, for example by adding a substituent at the C2 position, would result in stereoisomers. The synthesis of individual enantiomers is crucial, as biological activity is often dependent on the absolute configuration at a chiral center. Enantiomerically pure analogs can be obtained through asymmetric synthesis or by separation of racemic mixtures. nih.gov Synthetic strategies may involve reactions like the Abramov reaction on chiral aldehydes followed by chromatographic separation of diastereomers and subsequent hydrolysis to yield the final enantiomerically pure phosphonic acids. nih.gov

Functional Group Analogs: The phosphonate and carboxylate groups are key features for modification. One or both phosphonate groups could be replaced with other acidic moieties like phosphinates (-P(O)(OH)R), sulfonates, or tetrazoles to modulate acidity, charge distribution, and binding interactions. The carboxyl group could be esterified or converted to an amide to explore the necessity of the carboxylate's negative charge for activity. Furthermore, derivatization at the C2 position with various substituents (e.g., alkyl, aryl, hydroxyl, or amino groups) can be used to explore additional binding pockets in a target protein. nih.gov General synthetic methods, such as the three-component condensation of an aldehyde, a carbamate, and a phosphinic acid derivative, provide versatile routes to a wide range of functionalized analogs. mdpi.com

A summary of potential synthetic modifications is presented below.

| Analog Type | Modification Strategy | Example Target Compound | Rationale |

| Positional | Relocate phosphonate groups | 2,2-Diphosphonopropanoic acid | Evaluate the spatial requirements of the binding pocket. |

| Stereoisomeric | Introduce a substituent at C2 | (R)- and (S)-2-Amino-3,3-diphosphonopropanoic acid | Determine if the biological target has stereospecific binding requirements. |

| Functional Group | Replace a phosphonate with a phosphinate | 3-Phosphono-3-phosphinopropanoic acid | Modulate pKa and hydrogen bonding capacity. |

| Functional Group | Modify the carboxyl group | Methyl 3,3-diphosphonopropanoate | Assess the importance of the carboxylate anion for activity. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com This relationship, once established and validated, can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. researchgate.netspu.edu.sy

For a series of this compound analogs, a QSAR model would be developed as follows:

Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC₅₀ for enzyme inhibition) is measured experimentally.

Descriptor Calculation: For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties. jocpr.comsrmist.edu.in

Lipophilic parameters: Such as the partition coefficient (log P) or the substituent hydrophobicity constant (π), which describe the compound's hydrophobicity. spu.edu.sy

Electronic parameters: Such as the Hammett substituent constant (σ), which measures the electron-donating or electron-withdrawing ability of substituents. spu.edu.sy

Steric parameters: Such as molar refractivity or Taft's constant, which relate to the volume and shape of the molecule or its substituents. srmist.edu.in

Model Building: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). wikipedia.org A typical QSAR equation has the form: Biological Activity = f(descriptors) + error. wikipedia.org

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the coefficient of determination (r²) and cross-validation techniques to ensure its reliability. spu.edu.sy

The resulting model can highlight which properties are most influential for activity. For example, a QSAR study might reveal that increased hydrophobicity in a certain region of the molecule decreases activity, while the presence of a hydrogen bond donor enhances it.

Below is a hypothetical QSAR data table for a series of C2-substituted analogs of this compound.

| Analog (C2-Substituent, -R) | Experimental Activity (log 1/IC₅₀) | Hydrophobicity (π) | Electronic Effect (σ) | Steric Parameter (MR) |

| -H | 4.50 | 0.00 | 0.00 | 1.03 |

| -CH₃ | 5.15 | 0.56 | -0.17 | 5.65 |

| -F | 4.75 | 0.14 | 0.06 | 0.92 |

| -OH | 5.30 | -0.67 | -0.37 | 2.85 |

| -NH₂ | 5.55 | -1.23 | -0.66 | 5.42 |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques provide a three-dimensional perspective on molecular structure and interactions, offering insights that are complementary to experimental SAR data.

The most stable conformations are those that minimize unfavorable steric and torsional interactions. chemistrysteps.com For instance, staggered conformations, where substituents on adjacent carbons are as far apart as possible, are generally lower in energy than eclipsed conformations. youtube.com Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the potential energy of the molecule as a function of its dihedral angles, generating an energy landscape. The low-energy regions on this landscape correspond to the most stable and populated conformations. Studies on related fluorinated alkanes have shown that even subtle changes in substitution can significantly alter the conformational profile of a molecule. semanticscholar.orgnih.gov Understanding the preferred conformation of this compound is critical, as this "bioactive conformation" is the one that binds to its biological target.

The table below lists key dihedral angles in this compound and the likely low-energy arrangements.

| Dihedral Angle | Description | Low-Energy Conformations | Rationale |

| O=C-C2-C3 | Rotation around the C1-C2 bond | Staggered (anti or gauche) | Minimizes repulsion between the carboxyl group and C3 substituents. |

| C1-C2-C3-P | Rotation around the C2-C3 bond | Staggered (anti or gauche) | Minimizes steric clash between the bulky phosphonate groups and the C2 substituents. |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This technique is instrumental in structure-based drug design for visualizing plausible binding modes and understanding the molecular basis of affinity. youtube.com

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of both the protein target and the ligand (e.g., an analog of this compound).

Conformational Sampling: The docking algorithm explores a vast number of possible ligand conformations and orientations within the defined binding site. youtube.com

Scoring: A scoring function is used to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. nih.gov

For this compound analogs, docking studies can predict key interactions. The negatively charged phosphonate and carboxylate groups are likely to form strong ionic and hydrogen bond interactions with positively charged amino acid residues (like Lysine or Arginine) or metal cofactors in the active site. Docking can help rationalize experimental SAR data; for example, it might show that a more active analog forms an additional hydrogen bond that is not possible for a less active analog.

A hypothetical summary of docking results for an analog in a protein active site is provided below.

| Ligand Functional Group | Interacting Protein Residue | Interaction Type | Predicted Distance (Å) |

| Carboxylate (-COO⁻) | Arginine 124 | Ionic Bond, H-Bond | 1.8 |

| Phosphonate 1 (-PO₃²⁻) | Lysine 88 | Ionic Bond, H-Bond | 1.9 |

| Phosphonate 1 (-PO₃²⁻) | Serine 45 | H-Bond | 2.1 |

| Phosphonate 2 (-PO₃²⁻) | Zn²⁺ cofactor | Metal Coordination | 2.3 |